11,11-Dichloro Oxcarbazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antiepileptic Properties

11,11-Dichloro Oxcarbazepine is closely related to carbamazepine and is used as an antiepileptic drug. It exhibits efficacy in managing seizures and stabilizing neuronal activity. Researchers have explored its mechanism of action, pharmacokinetics, and safety profile in treating epilepsy .

Neuropathic Pain Management

Studies have investigated the potential of 11,11-Dichloro Oxcarbazepine in alleviating neuropathic pain. Its modulation of voltage-gated sodium channels and effects on neurotransmitter release contribute to its analgesic properties. Researchers continue to explore its use in chronic pain conditions .

Bipolar Disorder

Given its structural similarity to carbamazepine, 11,11-Dichloro Oxcarbazepine has been explored as a mood stabilizer in bipolar disorder. Researchers investigate its impact on mood swings, mania, and depressive episodes. However, more clinical trials are needed to establish its efficacy .

Anticancer Potential

Emerging evidence suggests that 11,11-Dichloro Oxcarbazepine may have anticancer properties. It affects cell proliferation, apoptosis, and angiogenesis pathways. Researchers study its impact on various cancer cell lines and animal models .

Neuroprotection

The compound’s ability to modulate ion channels and reduce oxidative stress has led to investigations into its neuroprotective effects. Researchers explore its potential in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Psychiatric Disorders

Beyond bipolar disorder, 11,11-Dichloro Oxcarbazepine has been studied in other psychiatric conditions. These include anxiety disorders, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Its impact on neurotransmitter systems is of interest .

Safety and Hazards

The safety data sheet for oxcarbazepine, a related compound, indicates that it can reduce the sodium in your body to dangerously low levels, which can cause a life-threatening electrolyte imbalance . It is advised to seek medical treatment if symptoms such as nausea, lack of energy, confusion, severe weakness, muscle pain, or increased seizures occur .

作用機序

Target of Action

The primary target of 11,11-Dichloro Oxcarbazepine, like its parent compound Oxcarbazepine, is the voltage-sensitive sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons, which is a fundamental process in the transmission of signals in the nervous system .

Mode of Action

11,11-Dichloro Oxcarbazepine, and its active metabolite Monohydroxy Derivative (MHD), exert their antiepileptic effects by blocking these voltage-sensitive sodium channels . By doing so, they stabilize the hyperexcited neuronal membranes, inhibit repetitive neuronal firing, and decrease the propagation of synaptic impulses . This action is believed to prevent the spread of seizures . Additionally, Oxcarbazepine and MHD also increase potassium conductance and modulate the activity of high-voltage activated calcium channels .

Biochemical Pathways

It is known that the compound’s antiepileptic activity is largely attributed to its active metabolite, mhd . The formation of MHD involves the reduction of Oxcarbazepine by several members of the aldo-keto reductase family of cytosolic liver enzymes .

Pharmacokinetics

Oxcarbazepine is rapidly and extensively metabolized in the liver to its active metabolite, MHD . MHD undergoes further metabolism via glucuronide conjugation . A small percentage of the dose is oxidized to the 10,11-dihydroxy metabolite (DHD), which is inactive . The majority of the serum concentration appears as MHD, with a small percentage as unchanged Oxcarbazepine, and the rest as minor metabolites . The drug is primarily excreted in the urine .

Result of Action

The result of the action of 11,11-Dichloro Oxcarbazepine is a reduction in the incidence of seizures in epilepsy . This is achieved by inhibiting the abnormal electrical activity in the brain that leads to seizures . There have been rare reports of Oxcarbazepine resulting in the development of hematologic abnormalities, including agranulocytosis and aplastic anemia .

特性

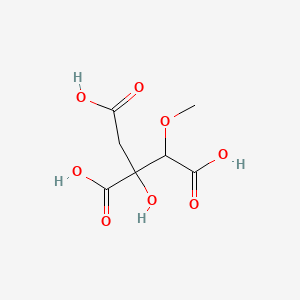

IUPAC Name |

5,5-dichloro-6-oxobenzo[b][1]benzazepine-11-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-15(17)10-6-2-4-8-12(10)19(14(18)21)11-7-3-1-5-9(11)13(15)20/h1-8H,(H2,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCNKGXLGJJUKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C3=CC=CC=C3N2C(=O)N)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B583047.png)

![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)

![2H-Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)

![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)